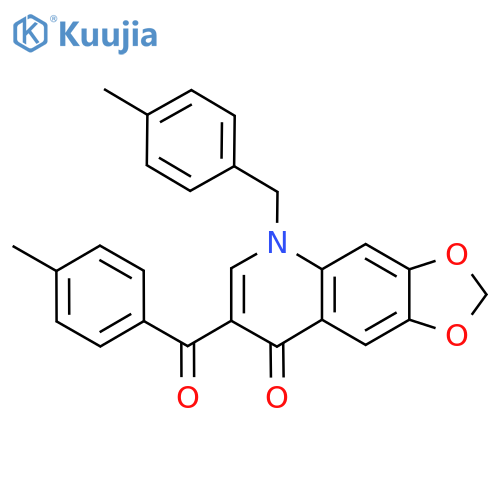

Cas no 902624-11-7 (7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 化学的及び物理的性質

名前と識別子

-

- SCHEMBL1075679

- F3168-1144

- AKOS001818693

- 7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

- 7-(4-methylbenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

- 902624-11-7

- 7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one

-

- インチ: 1S/C26H21NO4/c1-16-3-7-18(8-4-16)13-27-14-21(25(28)19-9-5-17(2)6-10-19)26(29)20-11-23-24(12-22(20)27)31-15-30-23/h3-12,14H,13,15H2,1-2H3

- InChIKey: POYMKSRPLKSFED-UHFFFAOYSA-N

- ほほえんだ: O1COC2C1=CC1=C(C=2)C(C(C(C2C=CC(C)=CC=2)=O)=CN1CC1C=CC(C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 411.14705815g/mol

- どういたいしつりょう: 411.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 717

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3168-1144-15mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-20μmol |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-10mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-4mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-2μmol |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-3mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-30mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-25mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F3168-1144-50mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| A2B Chem LLC | BA77907-25mg |

7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

902624-11-7 | 25mg |

$360.00 | 2024-05-20 |

7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 関連文献

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

8. Caper tea

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-oneに関する追加情報

Introduction to 7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3-dioxolo-4,5-guinolin-8-one (CAS No. 902624-11-7)

The compound 7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3-dioxolo-4,5-guinolin-8-one, identified by its CAS number 902624-11-7, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines elements of benzoyl and phenyl groups with a guinolinone backbone, suggesting potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in synthetic organic chemistry and bioactivity studies.

Recent research in the domain of heterocyclic compounds has highlighted the importance of guinolinone derivatives due to their diverse biological activities. The specific arrangement of methyl substituents at the 4-position of both benzoyl and phenyl rings in this compound may contribute to its unique pharmacophoric properties. Such structural features are often associated with enhanced binding affinity to biological targets, making it a valuable scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The 1,3-dioxolo moiety embedded within the guinolinone framework introduces rigidity and stability to the structure, which can be advantageous in drug design. This rigidity allows for precise tuning of electronic properties and steric interactions, which are critical factors in determining the efficacy of a drug candidate. Additionally, the methylene bridge connecting the 5-position phenyl group to the core guinolinone ring may serve as a point for further functionalization, enabling chemists to tailor its biological profile.

In the context of current pharmaceutical research, compounds with guinolinone scaffolds have garnered attention for their potential roles in treating various diseases. For instance, derivatives of guinolinone have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The structural motif of 7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3-dioxolo-4,5-guinolin-8-one aligns well with these areas of interest. The combination of electron-withdrawing benzoyl groups and electron-donating methylphenyl groups could modulate its interaction with biological targets in a way that enhances therapeutic effects.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps likely include condensation reactions between appropriately substituted precursors followed by cyclization processes to form the guinolinone core. The introduction of methyl substituents at specific positions requires careful control over reaction conditions to ensure regioselectivity. Advances in catalytic methods have made such transformations more efficient and scalable, which is crucial for industrial applications.

From a computational chemistry perspective, modeling studies can provide insights into the electronic structure and reactivity of this molecule. Density Functional Theory (DFT) calculations have become indispensable tools for predicting molecular properties such as HOMO-LUMO gaps, polarizability, and dipole moments. These parameters are often correlated with bioactivity and can guide optimization efforts. For example, understanding how changes in electron distribution influence binding affinity can lead to more potent drug candidates.

The pharmacokinetic profile of any drug candidate is equally important as its biochemical activity. Metabolic stability studies are essential to assess how this compound behaves within biological systems. Techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) allow researchers to monitor degradation pathways and identify potential liabilities early in the development process. Given its complex structure, 7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3-dioxolo-4,5-guinolin-8-one may exhibit unique metabolic behavior that warrants thorough investigation.

One particularly intriguing aspect is its potential role as an intermediate in multi-step syntheses targeting more complex biologically active molecules. The guinolinone core is a versatile scaffold that can be further modified through various chemical reactions such as alkylation, acylation, or nucleophilic substitution at different positions along its aromatic system. This flexibility makes it an attractive building block for medicinal chemists seeking to develop novel therapeutics.

In conclusion, 7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,, 5H,, 8H, 1,3-dioxolo -4,5-guinolin -8-one (CAS No. 902624-11-7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features—particularly the presence of multiple heterocyclic rings and functional groups—make it an ideal candidate for further exploration into medicinal chemistry applications such as anti-inflammatory or anticancer therapies. As synthetic methodologies continue to evolve, this molecule will undoubtedly serve as an important tool for future drug discovery efforts.

902624-11-7 (7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one) 関連製品

- 1343191-88-7(ethyl 4-amino-5-phenylpentanoate)

- 38480-94-3(1-(2,3-dimethoxyphenyl)ethan-1-one)

- 2172205-19-3(2-(4-methyl-1H-imidazol-2-yl)ethanethioamide)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 3273-54-9(Pyrimidin-4(5h)-one)

- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)

- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)

- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)

- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)

- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)